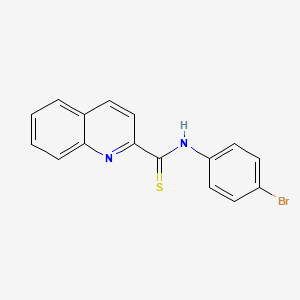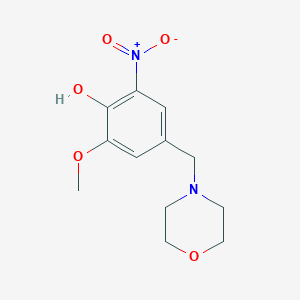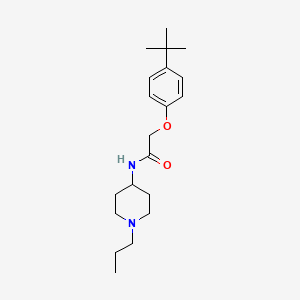![molecular formula C13H15N5OS B5828463 N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5828463.png)
N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant biological activities, including anticancer, antiviral, and antibacterial properties . The structure of this compound includes a benzyl group attached to a sulfanylacetamide moiety, which is further connected to a diaminopyrimidine ring .
Preparation Methods
The synthesis of N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with benzyl bromoacetate under basic conditions . The reaction proceeds through the formation of a thioether linkage between the thiol group of the diaminopyrimidine and the bromoacetate, followed by the formation of the acetamide linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The diaminopyrimidine moiety is known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby exerting its anticancer and antibacterial effects . The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide can be compared with other diaminopyrimidine derivatives, such as:
Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.
Trimethoprim: An antibiotic that targets bacterial dihydrofolate reductase.
Iclaprim: Another antibiotic with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, such as the benzyl and sulfanylacetamide groups, which may confer additional biological activities and improved pharmacokinetic properties .
Properties
IUPAC Name |
N-benzyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c14-10-6-11(15)18-13(17-10)20-8-12(19)16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,19)(H4,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFNLMRYMHBQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B5828385.png)

![1-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine](/img/structure/B5828395.png)
![N-(3-{[(2,5-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5828398.png)
![4-{[benzyl(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5828402.png)
![4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5828404.png)
![3-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5828405.png)
![2-(3,5-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5828422.png)
![(5-METHYL-3-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5828428.png)
![2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5828440.png)
![N-(3,5-dichlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5828449.png)
![N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5828457.png)


